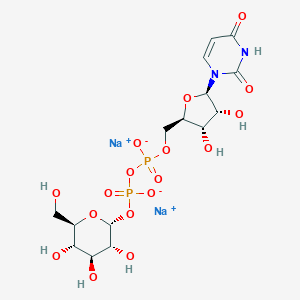
N,N-Diethyl-m-toluidine
Descripción general
Descripción
N,N-Diethyl-m-toluidine is a compound with the molecular formula C11H17N . It is a derivative of toluene and is used in various chemical reactions .
Synthesis Analysis
A series of azo naphthalimide dyes were prepared by coupling N,N-diethyl-m-toluidine with three heterocyclic amines as the diazo components . The disperse and cationic azo dyes have been synthesized by diazotizing 4-(6-amino-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzenesulfonamides and coupling it with N,N-diethyl-m-toluidine .
Molecular Structure Analysis
The molecular structure of N,N-Diethyl-m-toluidine consists of a benzene ring with a methyl group and a diethylamino group attached to it . The IUPAC name for this compound is N,N-diethyl-3-methylaniline .
Chemical Reactions Analysis
N,N-Diethyl-m-toluidine has been used in the synthesis of azo naphthalimide dyes . It has also been found to react with the radical cation generated through its one-electron oxidation .
Physical And Chemical Properties Analysis
N,N-Diethyl-m-toluidine is a clear colorless liquid with an aromatic odor . It has a density of 0.932 g/cm3 and is insoluble in water .
Aplicaciones Científicas De Investigación
Application in Analytical Chemistry
Summary of the Application
N,N-Diethyl-m-toluidine is used in the field of analytical chemistry for the determination of manganese (MnII) in aqueous/mixed media in nanograms . The main reaction product is 4-methyl-1, 2-benzoquinone .
Methods of Application
The method is based on MnII catalyzed periodate oxidation of N,N-diethyl-m-toluidine . The progress of the reaction in an acetone-water medium is monitored by observing the increase in the absorbance of the reaction intermediate . The reaction is found to be first order with respect to the catalyst, substrate, and oxidant .
Results or Outcomes
Seven types of calibration curves were developed and tested successfully for nanogram determination of manganese in aqueous/mixed medium . The molar extinction coefficient and Sandell’s sensitivity for various calibration curves developed are respectively, 383660 to 767320 L. mol-1.cm-1 and 0.211 to 0.418 ng. cm-2 .
Application in Biochemical Research
Summary of the Application
N,N-Diethyl-m-toluidine is used in biochemical research . However, the specific details of its application in this field are not well-documented.
Methods of Application
The methods of application in biochemical research are not specified .
Results or Outcomes
The outcomes of its use in biochemical research are not specified .
Application in Chemical Synthesis Studies
Summary of the Application
N,N-Diethyl-m-toluidine may be used in chemical synthesis studies . However, the specific details of its application in this field are not well-documented.
Methods of Application
The methods of application in chemical synthesis studies are not specified .
Results or Outcomes
The outcomes of its use in chemical synthesis studies are not specified .
Application in Genetic Engineering
Summary of the Application
N,N-Diethyl-m-toluidine may be used in genetic engineering . However, the specific details of its application in this field are not well-documented.
Methods of Application
The methods of application in genetic engineering are not specified .
Results or Outcomes
The outcomes of its use in genetic engineering are not specified .
Application in Environmental Studies
Summary of the Application
N,N-Diethyl-m-toluidine may be used in environmental studies . However, the specific details of its application in this field are not well-documented.
Methods of Application
The methods of application in environmental studies are not specified .
Results or Outcomes
The outcomes of its use in environmental studies are not specified .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVVROJHKLHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052610 | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-m-toluidine | |
CAS RN |
91-67-8 | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylamino)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-diethyl-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIETHYLAMINO)TOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5635R949A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















